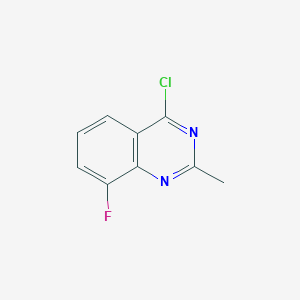

4-Chloro-8-fluoro-2-methylquinazoline

Description

Overview of Halogenated Quinazoline (B50416) Derivatives in Chemical and Biological Investigations

Halogenation of the quinazoline scaffold is a critical strategy in medicinal chemistry for modulating a molecule's physicochemical and biological properties. Introducing halogen atoms like chlorine and fluorine can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net

Specifically, 4-chloroquinazoline derivatives are highly valued as key intermediates in organic synthesis. nih.govnih.gov The chlorine atom at the 4-position of the quinazoline ring is particularly reactive and susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This reactivity allows for the facile introduction of various nucleophiles (such as anilines and other amines), creating diverse libraries of 4-substituted quinazoline analogues. nih.gov This approach is a cornerstone for generating novel compounds for biological screening and for establishing structure-activity relationships (SAR). nih.gov

The synthesis of these chlorinated intermediates typically involves the treatment of the corresponding quinazolin-4(3H)-one precursor with a chlorinating agent, such as phosphoryl chloride (POCl₃) or a combination of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid. nih.govresearchgate.netnih.gov The presence of a fluorine atom, as in 4-Chloro-8-fluoro-2-methylquinazoline, adds another layer of complexity and potential for therapeutic enhancement, as fluorine can improve metabolic resistance and binding interactions. researchgate.net

Academic Research Objectives and Scope for this compound Studies

The primary academic research objective for a compound like this compound is not to evaluate it as a final therapeutic product, but to utilize it as a strategic building block for creating novel, more complex molecules. The specific placement of the chloro, fluoro, and methyl groups defines its intended role in synthetic chemistry.

Core Research Objectives:

Synthetic Intermediate: The principal goal is to employ this compound as a precursor. Its reactive 4-chloro position serves as a versatile anchor point for synthesizing a diverse library of new quinazoline derivatives through nucleophilic substitution reactions. nih.gov

Structure-Activity Relationship (SAR) Exploration: By systematically reacting the parent compound with various amines and other nucleophiles, researchers can generate a series of analogues. The primary objective is then to screen these new compounds for specific biological activities (e.g., anticancer, antimicrobial) and to establish a clear SAR. This involves understanding how the substituent at the 4-position, in conjunction with the fixed 8-fluoro and 2-methyl groups, influences biological efficacy and selectivity.

Pharmacological Property Modulation: The presence of the 8-fluoro substituent is deliberate. A key objective is to investigate how this fluorine atom modulates the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. Fluorine is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity, all of which are desirable traits in drug candidates. researchgate.net

Scope of Research:

The scope of studies involving this compound is typically confined to the realm of synthetic and medicinal chemistry. The research would encompass the multi-step synthesis of the initial compound, likely starting from a substituted anthranilic acid. nih.gov Following its synthesis and purification, the scope would broaden to include its reaction with a wide array of nucleophiles to build a library of novel compounds. The final phase of the research scope involves the biological evaluation of these synthesized derivatives, often through in vitro assays against specific cell lines or enzymes, to identify promising lead compounds for further development.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-8-fluoro-2-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c1-5-12-8-6(9(10)13-5)3-2-4-7(8)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZMSPYRLLNIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2F)C(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Chloro 8 Fluoro 2 Methylquinazoline

Historical and Contemporary Approaches to Quinazoline (B50416) Nucleus Assembly

The assembly of the quinazoline nucleus has been a subject of extensive research for over a century, leading to a variety of synthetic methods. Historically, the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with an amide, has been a cornerstone in this field. tandfonline.com More contemporary approaches have focused on increasing efficiency, yield, and substrate scope.

Modern methods often employ transition-metal-catalyzed reactions, which offer milder reaction conditions and greater functional group tolerance. researchgate.net Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.net These advancements have made the synthesis of complex quinazoline derivatives more accessible.

A common and versatile starting point for the synthesis of 2-methyl-substituted quinazolinones is the reaction of anthranilic acid with acetic anhydride (B1165640) to form 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netnih.gov This intermediate can then be readily converted to the corresponding 2-methylquinazolin-4(3H)-one by reaction with ammonia (B1221849) or a nitrogen source. nih.gov

Targeted Synthetic Routes for Substituted Quinazoline Derivatives

Multi-component Reaction Pathways for Halogenated Quinazolines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. For the synthesis of halogenated quinazolines, MCRs can be designed to incorporate halogenated starting materials. For instance, a three-component reaction involving a halogenated anthranilamide, an aldehyde, and a nitrogen source can directly yield a halogenated quinazoline derivative. While a specific MCR for 4-Chloro-8-fluoro-2-methylquinazoline is not documented, the principles of MCRs could be applied by utilizing a 3-fluoroanthranilic acid derivative as a starting material.

Metal-Catalyzed and Microwave-Assisted Synthetic Advancements in Quinazoline Chemistry

Transition metal catalysis has revolutionized quinazoline synthesis. researchgate.net Palladium-, copper-, and iron-catalyzed reactions are widely used for C-N and C-C bond formations in the assembly of the quinazoline core and for the introduction of substituents. researchgate.net For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or alkyl groups at specific positions.

Microwave irradiation has been shown to significantly accelerate many of the reactions involved in quinazoline synthesis. researchgate.netnih.gov The N-arylation of 4-chloroquinazolines, a key step in the synthesis of many biologically active compounds, can be achieved rapidly and efficiently under microwave conditions. nih.gov The synthesis of 2-methyl-quinazolin-4(3H)-one derivatives has also been optimized using microwave-assisted solid-phase synthesis, resulting in high yields and purity. derpharmachemica.com

Strategic Introduction of Chloro, Fluoro, and Methyl Substituents

A plausible synthetic route for this compound would likely begin with a commercially available or synthesized fluoro-substituted anthranilic acid, specifically 3-fluoroanthranilic acid, to ensure the fluorine atom is at the desired 8-position in the final quinazoline ring.

The synthesis would proceed as follows:

Formation of the 2-methylquinazolinone core: 3-Fluoroanthranilic acid would be reacted with acetic anhydride to form 2-methyl-8-fluoro-4H-3,1-benzoxazin-4-one. This intermediate would then be treated with a nitrogen source, such as ammonia, to yield 8-fluoro-2-methylquinazolin-4(3H)-one. researchgate.netnih.gov

Chlorination at the 4-position: The resulting 8-fluoro-2-methylquinazolin-4(3H)-one would then be subjected to chlorination to introduce the chloro group at the 4-position. This is a common transformation in quinazoline chemistry and is typically achieved using reagents such as phosphorus oxychloride (POCl₃), often in the presence of a small amount of N,N-dimethylformamide (DMF) as a catalyst, or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). researchgate.net Thionyl chloride (SOCl₂) with catalytic DMF is another effective chlorinating agent. researchgate.net The use of triphenylphosphine (B44618) and trichloroisocyanuric acid has also been reported as a chlorination method for 4(3H)-quinazolinones. researchgate.net

This stepwise approach ensures the regioselective placement of each substituent.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

For the initial cyclization to form the quinazolinone, microwave-assisted synthesis has been shown to be highly effective, often leading to shorter reaction times and higher yields compared to conventional heating. derpharmachemica.com In the chlorination step, the choice of chlorinating agent and reaction conditions can significantly impact the outcome. For instance, while POCl₃ is a powerful chlorinating agent, it can sometimes lead to the formation of byproducts. Milder reagents or alternative conditions may be necessary to achieve a clean conversion.

The table below outlines potential reaction conditions for the key steps in the proposed synthesis of this compound, based on analogous reactions reported in the literature.

Table 1: Potential Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Reagents and Solvents | Temperature (°C) | Time (h) | Reported Yields (for analogous reactions) |

| 1 | 3-Fluoroanthranilic acid, Acetic anhydride | Neat or in a high-boiling solvent | Reflux | 2-4 | High |

| 2 | 2-Methyl-8-fluoro-4H-3,1-benzoxazin-4-one, Ammonia | Ethanol or other suitable solvent | Reflux | 4-6 | Good to excellent |

| 3 | 8-Fluoro-2-methylquinazolin-4(3H)-one | POCl₃ (neat or with a solvent like toluene) | Reflux | 2-6 | Moderate to high |

| 3 (Alternative) | 8-Fluoro-2-methylquinazolin-4(3H)-one | SOCl₂/catalytic DMF | Reflux | 3-5 | Good |

Sustainable Synthetic Principles in Heterocyclic Compound Production

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. Key strategies include the use of greener solvents, the development of catalyst-free or metal-free reactions, and the use of energy-efficient methods like microwave synthesis.

In the context of synthesizing this compound, several sustainable practices can be considered:

Solvent Selection: Utilizing water or other environmentally benign solvents where possible.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. The development of reusable catalysts is also a key area of research.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating methods. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. Multi-component reactions are particularly advantageous in this regard.

Alternative Reagents: Exploring greener and safer alternatives to hazardous reagents. For the chlorination step, for example, research into less toxic and more environmentally friendly chlorinating agents is ongoing. acsgcipr.org A recent development involves the use of chlorine-containing waste as a chlorination reagent in a tandem catalytic process, offering a promising avenue for sustainable chlorination. nih.gov

By incorporating these principles, the synthesis of this compound and other valuable heterocyclic compounds can be made more environmentally responsible.

Preclinical Biological Investigations of 4 Chloro 8 Fluoro 2 Methylquinazoline

Antimicrobial Activities: Mechanistic Insights

Antifungal Efficacy

No studies detailing the in vitro or in vivo antifungal efficacy of 4-Chloro-8-fluoro-2-methylquinazoline were found.

While this specific compound has not been evaluated, the broader quinazoline (B50416) and quinazolinone chemical classes have been a source for the development of novel antifungal agents. For instance, various 2-methyl-quinazolin-4(3H)-ones and nih.govnih.govcbijournal.com triazolo [5,1-b] quinazolin-8(4H) derivatives have been synthesized and shown to inhibit the growth of pathogenic fungal strains. researchgate.netnih.gov

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Specific data on the anti-inflammatory properties of this compound, including its effects on inflammatory pathways or its ability to modulate inflammatory mediators, are not available in the current scientific literature.

However, the quinazoline core is a recognized scaffold in the design of anti-inflammatory agents. Derivatives such as fluorine-substituted benzo[h]quinazolines and pyrazolo[1,5-a]quinazolines have been investigated for their ability to inhibit key inflammatory mediators and pathways, including the NF-κB signaling pathway. researchgate.netnih.gov Another study on newly synthesized 7-chloro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one demonstrated significant anti-inflammatory activity. primescholars.com

Anticonvulsant Properties and Neurochemical Interactions

There is no available research on the anticonvulsant potential or neurochemical interactions of this compound.

The quinazolinone skeleton, a close structural relative, is a feature in several compounds investigated for anticonvulsant effects. Studies on various 2-substituted 3-aryl-4(3H)-quinazolinones have demonstrated anticonvulsant activity in preclinical models. acs.org Similarly, certain quinoline (B57606) derivatives have been synthesized and evaluated for their potential to control seizures, suggesting that this general structural class is of interest in neuroscience. nih.gov

Other Emerging Pharmacological Activities (e.g., Anti-HIV, Antimalarial, Antitubercular)

Preclinical investigations into the anti-HIV, antimalarial, or antitubercular activities of this compound have not been reported in the available literature.

The quinazoline scaffold is prominent in medicinal chemistry research for infectious diseases. Various derivatives have been assessed for a range of pharmacological activities:

Anti-HIV Activity: Certain quinazolinones have been evaluated for their ability to inhibit HIV replication. cbijournal.com

Antimalarial Activity: The related 4-aminoquinoline (B48711) core is the basis for well-known antimalarial drugs like chloroquine. nih.gov Numerous quinoline and quinazoline analogues continue to be synthesized and tested against Plasmodium falciparum strains. nih.govbiointerfaceresearch.com

Antitubercular Activity: A number of quinazoline, quinoline, and triazole-containing compounds have been identified as having inhibitory activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. mdpi.comnih.gov

Due to the absence of specific research data for this compound, no data tables can be generated.

Computational Chemistry and Rational Design of 4 Chloro 8 Fluoro 2 Methylquinazoline Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a pivotal computational tool used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target macromolecule, typically a protein. nih.gov For derivatives of 4-Chloro-8-fluoro-2-methylquinazoline, docking simulations are instrumental in elucidating their binding modes within the active sites of various protein kinases and other enzymes.

Research on quinazoline (B50416) derivatives frequently employs software such as AutoDock to perform these simulations. nih.gov The primary goal is to understand the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, in studies of quinazolinone derivatives targeting DNA gyrase, docking has revealed that key amino acid residues like Asp73, Asn46, and Arg136 are crucial for forming hydrogen bonds with the inhibitors. nih.gov Similarly, when targeting Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based anticancer agents, docking studies help identify the specific interactions within the ATP-binding pocket that confer inhibitory activity. nih.govnih.gov

The output of these simulations is often a "docking score," a numerical value that estimates the binding free energy of the complex. Lower (more negative) scores generally indicate stronger binding affinity. These scores, combined with an analysis of the binding pose, allow researchers to rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the design of new derivatives with improved target engagement. For example, docking studies on novel quinazoline derivatives as Aurora A kinase inhibitors showed that the fluorine group at the 8-position of the quinazoline ring can significantly enhance binding to the hinge region of the kinase. nih.gov

| Compound Series | Target Protein | Key Interacting Residues | Reported Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|---|

| Quinazolinone Schiff Bases | DNA Gyrase | Asn46, Asp73, Arg136 | -5.96 to -8.58 | nih.gov |

| Quinoline-Pyrimidine Hybrids | HIV Reverse Transcriptase | Lys101, Trp229 | -9.96 to -10.67 | nih.gov |

| Quinazoline-Pyrimidine Hybrids | EGFR | Arg817, Lys721 | Not explicitly stated, but confirmed biological activity | nih.gov |

| 2-Aryl-quinazoline-4-carboxylic acid | Aurora A Kinase | Pro214, Hinge Region | Higher than reference ligand | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity Assessment

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the conformational stability of the docked pose and for obtaining a more rigorous estimation of binding affinity. mdpi.com

MD simulations, often performed using software packages like Amber, begin with the complex structure predicted by docking. nih.gov Over a simulation period (e.g., nanoseconds), the trajectory of the complex is calculated, revealing how the ligand and protein adapt to each other. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding.

Furthermore, MD trajectories can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov Methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are employed to compute this value from the simulation snapshots. nih.gov These calculations have been used to confirm the biological activity of quinazoline-pyrimidine hybrids against EGFR, demonstrating that compounds with higher predicted binding free energies correspond well with experimental results. nih.gov Such simulations have revealed that stable hydrogen bonding interactions with key residues are essential for maintaining the inhibitory activity of quinazoline derivatives. nih.gov

| Parameter | Description | Purpose in Quinazoline Derivative Studies |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the stability of the protein-ligand complex over time. | To confirm that the docked pose is stable and the simulation has converged. nih.gov |

| RMSF (Root Mean Square Fluctuation) | Identifies flexible regions of the protein. | To understand how ligand binding affects protein dynamics. |

| Binding Free Energy (e.g., MM/GBSA) | Calculates a more accurate estimation of binding affinity. | To refine docking predictions and better correlate computational results with experimental bioactivity. nih.govnih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over time. | To identify critical and stable interactions that anchor the ligand in the active site. nih.govmdpi.com |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure of a molecule, offering insights into its geometry, charge distribution, and reactivity. While computationally intensive, these methods are invaluable for understanding the intrinsic properties of this compound derivatives that govern their interactions with biological targets.

QM calculations are often integrated into broader computational workflows, such as the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use descriptors based on steric and electrostatic fields, which are fundamentally derived from the principles of quantum mechanics. These models generate contour maps that visualize regions around the molecular scaffold where certain properties are favorable or unfavorable for biological activity. nih.gov

For quinazolinone derivatives, CoMSIA models have shown that electrostatic, hydrophobic, and hydrogen-bond acceptor fields are major contributors to their inhibitory activity. nih.gov The resulting contour maps can guide lead optimization by indicating, for example, where a bulky group might cause a steric clash or where an electronegative group could enhance an electrostatic interaction with the target protein. This allows for a reactivity profile to be built, predicting how modifications to the quinazoline core will affect its electronic properties and, consequently, its binding affinity.

Virtual Screening Approaches for Identification of Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to evaluate vast chemical spaces efficiently, prioritizing a smaller, more manageable number of compounds for experimental testing.

For quinazoline-based drug discovery, virtual screening can be used to identify novel analogues of a "seed" compound like this compound. One powerful strategy is collaborative virtual screening, where a hit structure is used to probe multiple proprietary pharmaceutical company databases. nih.govnih.gov This method rapidly expands the structure-activity relationship (SAR) around the initial hit by identifying not only close analogues but also structurally distinct "scaffold-hop" compounds that retain the key pharmacophoric features required for activity. nih.gov

The process typically involves a hierarchical filtering approach. First, rapid, ligand-based similarity searches may be performed. This is followed by structure-based screening, where the library of compounds is docked into the active site of the target protein. The top-scoring compounds are then selected for further analysis, including more rigorous MD simulations and, ultimately, synthesis and biological evaluation. nih.gov This methodology has proven successful in identifying novel 2-aryl-4-aminoquinazoline series with efficacy against infectious disease targets. nih.govnih.gov

Machine Learning Applications in Quinazoline-Based Drug Design and Optimization

Machine learning (ML) is increasingly being applied to drug discovery to build predictive models from complex, high-dimensional data. mdpi.com In the context of quinazoline-based drug design, ML algorithms can accelerate multiple stages of the process, from hit identification to lead optimization. harvard.edu

One key application is in improving the accuracy of computational methods like molecular docking. ML models can be trained on known experimental data to learn the subtle relationships between a compound's structure and its biological activity, thereby compensating for the inherent inaccuracies in docking scoring functions. mdpi.com This approach can improve the ability of virtual screening campaigns to correctly classify compounds as active or inactive.

ML is also central to the development of sophisticated QSAR models. researchgate.net These models establish a mathematical relationship between a set of molecular descriptors (e.g., physicochemical properties, topological indices) and the observed biological activity. By training on a dataset of known quinazoline derivatives, an ML-based QSAR model can predict the activity of new, unsynthesized analogues, guiding medicinal chemists toward more potent compounds. researchgate.net

Furthermore, ML is widely used for the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com Early prediction of these properties is critical for avoiding costly failures in later stages of drug development. ML models trained on large ADMET datasets can assess the drug-likeness of novel quinazoline derivatives, ensuring that optimized compounds have favorable pharmacokinetic profiles in addition to high potency. nih.gov The performance of these classification models is often evaluated using metrics like the Area Under the Receiver Operating Characteristic Curve (AUC), where a value closer to 1 indicates a more reliable model. mdpi.com

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR))

Spectroscopic methods are indispensable for confirming the molecular structure of 4-Chloro-8-fluoro-2-methylquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals for this compound would be expected to correspond to the distinct protons in the structure. The aromatic protons on the fluoro-substituted benzene (B151609) ring would likely appear as a complex multiplet, influenced by both fluorine and adjacent protons. The methyl group protons at the 2-position would be expected to present as a singlet in a region typical for methyl groups attached to an sp²-hybridized carbon in a heteroaromatic system.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the methyl carbon, the aromatic carbons, and the carbons of the quinazoline (B50416) ring. The carbon atoms bonded to chlorine and fluorine would exhibit characteristic chemical shifts.

Further structural confirmation can be obtained using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which establish correlations between protons and carbons, helping to definitively assign the signals to their respective atoms within the quinazoline structure.

Illustrative ¹H NMR and ¹³C NMR Data for this compound ¹H NMR (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.80 - 7.60 | m | 2H | Aromatic-H |

| 7.45 - 7.30 | m | 1H | Aromatic-H |

¹³C NMR (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.0 | C-Cl |

| 160.5 (d, ¹JCF = 250 Hz) | C-F |

| 155.0 | C=N |

| 152.0 | C=N |

| 135.0 | Aromatic C-H |

| 128.0 | Aromatic C-H |

| 125.0 | Aromatic C-H |

| 120.0 | Aromatic C |

| 115.0 | Aromatic C |

Note: The above data is illustrative and based on the expected spectral characteristics for the given structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy is utilized to identify the functional groups present in this compound. The FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule. Key vibrational frequencies would include C-H stretching from the aromatic ring and the methyl group, C=N and C=C stretching vibrations from the quinazoline ring system, and C-Cl and C-F stretching vibrations. The unique pattern of these absorption bands serves as a molecular fingerprint, aiding in the confirmation of the compound's identity.

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration |

|---|---|

| 3050 - 3100 | Aromatic C-H Stretch |

| 2950 - 3000 | Methyl C-H Stretch |

| 1610 - 1630 | C=N Stretch |

| 1500 - 1580 | Aromatic C=C Stretch |

| 1100 - 1200 | C-F Stretch |

Note: The above data is illustrative and represents typical wavenumber ranges for the specified functional groups.

Chromatographic Methods for Purity Determination and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC))

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for separating the target compound from any starting materials, by-products, or degradation products. The retention time of the main peak would be characteristic of this compound, and the area of this peak relative to the total area of all peaks would be used to calculate its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed if the compound is sufficiently volatile and thermally stable. In GC-MS, the gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used to confirm its structure.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and reduced solvent consumption compared to HPLC. It is particularly useful for the separation of complex mixtures and for chiral separations if applicable.

Illustrative Chromatographic Purity Data

| Technique | Purity (%) | Retention Time (min) |

|---|---|---|

| HPLC | >99.5 | 5.8 |

Note: The above data is illustrative of typical purity levels and retention times and would be specific to the analytical method developed.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) must align with the theoretical values calculated from its molecular formula, C₉H₆ClFN₂. This comparison provides a crucial verification of the compound's empirical formula and supports the structural information obtained from spectroscopic methods.

Theoretical vs. Experimental Elemental Analysis Data for C₉H₆ClFN₂

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 54.98 | 54.95 |

| Hydrogen (H) | 3.08 | 3.10 |

Note: The experimental values are illustrative and would typically be expected to be within ±0.4% of the theoretical values.

Conclusion and Future Research Directions

Summary of Key Academic Research Findings for 4-Chloro-8-fluoro-2-methylquinazoline

Publicly available academic research focusing specifically on the synthesis, derivatization, and biological activity of this compound is limited. Its primary documentation is found in chemical databases which catalogue its basic physicochemical properties.

The structure is characterized by a quinazoline (B50416) core with three key substitutions: a chloro group at position 4, a fluoro group at position 8, and a methyl group at position 2. The chlorine atom at the C4 position is a reactive site, making the compound a valuable intermediate for synthesizing 4-anilinoquinazolines and other derivatives through nucleophilic substitution reactions. nih.govmdpi.com The presence of fluorine at C8 can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

While direct biological data is scarce, the structural motifs are present in compounds with known pharmacological activities. For instance, 4-anilinoquinazoline (B1210976) derivatives are famous for their role as potent enzyme inhibitors, particularly targeting receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.govnih.govnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆ClFN₂ | nih.gov |

| Molecular Weight | 196.61 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1404365-01-0 | chemicalbook.com |

| Physical Description | Solid | sigmaaldrich.com |

Unexplored Avenues in the Synthesis and Derivatization of Halogenated Quinazolines

The synthesis of halogenated quinazolines like this compound typically involves multi-step processes, often culminating in a chlorination step using reagents like phosphorus oxychloride or thionyl chloride. nih.govresearchgate.net Future research could explore more efficient and environmentally benign synthetic strategies.

Late-Stage Functionalization: Research into late-stage C-H activation and functionalization of the quinazoline core could provide novel pathways to introduce chemical diversity without redesigning the entire synthesis from scratch. This would allow for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Novel Halogenation Techniques: Exploring milder and more selective halogenating agents could improve the synthesis of specifically substituted quinazolines, avoiding harsh conditions and improving functional group tolerance.

Diversification at C2 and C4: While the C4 position is a well-exploited site for derivatization, exploring novel substituents at the C2-methyl position of this compound could yield compounds with new biological activities. nih.gov Combining modifications at both C2 and C4 could unlock synergistic effects on target binding and cellular potency.

Prospective Research on Novel Biological Targets and Mechanistic Studies for Quinazoline Derivatives

The quinazoline scaffold is known to interact with a diverse range of biological targets. While EGFR inhibitors are the most prominent examples, significant potential exists in exploring other targets and elucidating the mechanisms of action for novel derivatives. nih.govnih.gov

Beyond Kinase Inhibition: Quinazoline derivatives have shown promise as inhibitors of other enzyme families, such as poly-(ADP-ribose) polymerase (PARP) and dihydrofolate reductase (DHFR), and as modulators of processes like tubulin polymerization. nih.gov Future screening efforts should systematically evaluate new quinazoline libraries against a broader panel of targets implicated in diseases ranging from cancer to inflammatory and infectious diseases. researchgate.netwisdomlib.orgmdpi.com

Mechanistic Elucidation: For newly identified active compounds, detailed mechanistic studies are crucial. Investigating how these molecules induce cellular effects, such as apoptosis or cell cycle arrest, can provide a deeper understanding of their therapeutic potential. nih.govnih.gov For example, studies could explore impacts on downstream signaling pathways, interactions with G-quadruplex DNA, or modulation of protein-protein interactions. nih.gov

Targeting Drug Resistance: A significant challenge in cancer therapy is acquired drug resistance. Future research should focus on designing quinazoline derivatives that can overcome common resistance mechanisms, for example, by targeting mutant forms of kinases or by acting on pathways that are independent of the primary drug target. nih.gov

Table 2: Selected Biological Targets for Quinazoline Derivatives

| Target Class | Specific Example | Associated Disease | Reference |

|---|---|---|---|

| Tyrosine Kinases | EGFR, VEGFR | Cancer | nih.gov |

| Polymerases | PARP | Cancer | nih.gov |

| Reductases | Dihydrofolate Reductase (DHFR) | Cancer, Bacterial Infections | nih.gov |

| Structural Proteins | Tubulin | Cancer | nih.gov |

| Other Enzymes | Alpha-glucosidase | Diabetes | wisdomlib.org |

Integration of Advanced Computational and Synthetic Methodologies for Future Compound Design

The synergy between computational chemistry and synthetic organic chemistry is accelerating the drug discovery process. nih.govresearchgate.net Applying these integrated approaches to the design of novel quinazoline derivatives holds immense promise for identifying more potent and selective drug candidates.

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, techniques like molecular docking and molecular dynamics (MD) simulations can predict how different quinazoline analogues will bind. researchgate.netresearchgate.net This allows for the rational design of derivatives with improved affinity and selectivity, prioritizing the synthesis of the most promising compounds.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used. nih.govemanresearch.org These techniques build models based on the chemical structures and known activities of existing compounds to predict the potency of new, unsynthesized molecules.

Machine Learning and AI: Advanced machine learning algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent through traditional analysis. researchgate.net This can guide the design of novel quinazoline scaffolds with a higher probability of biological activity.

ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are invaluable. researchgate.net Integrating ADMET prediction early in the design phase helps to eliminate candidates with poor drug-like properties, saving significant time and resources. researchgate.net

By leveraging these advanced computational tools, researchers can more effectively navigate the vast chemical space of possible quinazoline derivatives, leading to a more efficient and successful discovery of next-generation therapeutic agents. emanresearch.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-8-fluoro-2-methylquinazoline?

- Methodological Answer : The synthesis can be optimized via nucleophilic substitution or cross-coupling reactions. For example, halogenated quinazolines (e.g., 4-chloro derivatives) often serve as intermediates. A Pudovick-like reaction using niobium pentoxide (Nb₂O₅) as a catalyst has been reported for structurally similar compounds, enabling regioselective functionalization without chiral ligands . Key steps include:

Selecting a halogenated precursor (e.g., 8-fluoro-2-methylquinazoline).

Chlorination at the 4-position using POCl₃ or PCl₅ under reflux.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Validate purity using HPLC (>95%) and NMR (¹H/¹³C) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a multi-technique approach:

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95% as per commercial standards) .

- NMR : Confirm substituent positions via ¹H NMR (e.g., methyl group at C2: δ ~2.5 ppm; aromatic protons for chloro/fluoro substituents) and ¹³C NMR .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (C₉H₅ClFN₂; calc. 210.6 g/mol) .

Q. What stability considerations are critical for storage and handling?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the chloro substituent. Conduct accelerated stability studies:

- Expose samples to 40°C/75% RH for 4 weeks.

- Monitor degradation via TLC or HPLC; degradation products may include hydroxylated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its analogs?

- Methodological Answer : Contradictions often arise from steric/electronic effects. For example:

- Compare reaction rates in Suzuki-Miyaura couplings using Pd catalysts. The 8-fluoro group may reduce reactivity at C4 due to electron withdrawal, unlike non-fluorinated analogs.

- Use DFT calculations (B3LYP/6-31G*) to map electronic distributions and identify reactive sites .

Q. What advanced techniques are recommended for analyzing trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Detect impurities at <0.1% levels using a high-resolution Q-TOF instrument. Reference standards (e.g., EP impurities for benzodiazepines) can guide identification .

- X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) via single-crystal analysis. For example, compare bond angles/Cl/F positions with published analogs .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Use SwissADME or Schrödinger Suite to calculate logP (lipophilicity) and CYP450 interactions. The 2-methyl group may enhance metabolic stability compared to bulkier substituents.

- Molecular Dynamics Simulations : Assess binding to targets like EGFR kinases; the chloro/fluoro groups may influence hydrophobic interactions .

Q. What experimental strategies optimize regioselective functionalization at the 4-chloro position?

- Methodological Answer :

- Protection/Deprotection : Temporarily block the 8-fluoro group using TMSCl before functionalizing C4.

- Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 80°C, 30 mins for Buchwald-Hartwig amination) .

Data Interpretation and Reproducibility

Q. Why might NMR spectra of this compound vary between research groups?

- Methodological Answer : Variations arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or trace water. Standardize protocols:

- Use deuterated solvents with <0.03% H₂O.

- Reference chemical shifts to TMS or residual solvent peaks .

Q. How should researchers address discrepancies in reported melting points?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.